4-(4-(Trifluoromethyl)piperidin-1-yl)benzene-1,2-diamine
Description
4-(4-(Trifluoromethyl)piperidin-1-yl)benzene-1,2-diamine is a substituted aromatic diamine featuring a benzene ring with amino groups at the 1 and 2 positions and a 4-(trifluoromethyl)piperidine moiety at position 3. The trifluoromethyl (-CF₃) group on the piperidine ring imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C12H16F3N3 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)piperidin-1-yl]benzene-1,2-diamine |
InChI |
InChI=1S/C12H16F3N3/c13-12(14,15)8-3-5-18(6-4-8)9-1-2-10(16)11(17)7-9/h1-2,7-8H,3-6,16-17H2 |
InChI Key |
UOEVKWOJQKCTQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)piperidin-1-yl)benzene-1,2-diamine typically involves the reaction of 4-(Trifluoromethyl)piperidine with benzene-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(4-(Trifluoromethyl)piperidin-1-yl)benzene-1,2-diamine may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor, where they undergo the catalytic reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)piperidin-1-yl)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The amino groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various reactions such as oxidation and substitution allows chemists to create derivatives with tailored properties.
Biological Research
- Enzyme Interaction Studies : Research indicates that the compound can interact with different enzymes, potentially inhibiting their activity. For instance, studies have shown that similar compounds can inhibit monoamine oxidase (MAO), which is significant in neurodegenerative disease contexts.
Medicinal Chemistry
- Pharmaceutical Development : There is ongoing research into the use of this compound as an intermediate or active ingredient in drug formulation. Its unique structure may enhance the efficacy of drugs targeting specific biological pathways.
Material Science
- Development of Advanced Materials : The compound's properties make it suitable for use in the creation of advanced materials such as polymers and coatings. Its trifluoromethyl group imparts unique characteristics that can improve material performance.
Neuroprotective Effects
A study evaluated the neuroprotective properties of trifluoromethyl-piperidine derivatives, revealing that modifications to the structure can enhance binding affinity to MAO-B, leading to improved outcomes in models of Parkinson's disease.
Anticancer Activity
Research into piperidine derivatives has demonstrated that specific structural modifications can increase cytotoxicity against cancer cells. For example, one study highlighted enhanced activity against FaDu hypopharyngeal tumor cells due to structural complexity.
Summary of Biological Activities
The following table summarizes key biological activities associated with 4-(4-(Trifluoromethyl)piperidin-1-yl)benzene-1,2-diamine:
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)piperidin-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the piperidine ring play crucial roles in modulating the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
The nature of substituents on the piperidine ring critically influences biological activity and physicochemical properties:
Analysis :
- The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to the difluoro analog (logP ~1.8–2.2), favoring membrane permeability .
- Piperazine derivatives (e.g., 4-(4-Methylpiperazino)-1,2-benzenediamine ) exhibit distinct hydrogen-bonding capabilities due to the secondary amine, often leading to altered receptor selectivity .
Ring Size and Heteroatom Modifications
Variations in the heterocyclic ring attached to the benzene scaffold significantly impact bioactivity:
| Compound Name | Ring Structure | Notable Activity |
|---|---|---|
| 2-(Azepan-1-yl)-5-(trifluoromethyl)aniline | 7-membered azepane | Moderate antimycobacterial activity |
| 4-(Benzylpiperazin-1-yl)benzene-1,2-diamine | Benzyl-substituted piperazine | Anxiolytic properties |
| 4-(Pyridin-4-yl)benzene-1,2-diamine | Pyridine | Reduced metabolic stability, varied kinase inhibition |
Analysis :
- The 6-membered piperidine ring in the target compound offers optimal conformational rigidity for target binding compared to the flexible 7-membered azepane .
- Pyridine-based analogs lack the basic amine in piperidine/piperazine, reducing interactions with acidic residues in enzymatic pockets .
Substituent Position and Functional Group Effects
The position of the trifluoromethyl group and additional functional groups alter reactivity and applications:
Analysis :
- Substituting the amine with bulky groups (e.g., phenylethyl) in enhances target selectivity but may reduce solubility.
- The cyclohexylmethyl group in improves blood-brain barrier penetration, making it suitable for CNS-targeted therapies.
Biological Activity
4-(4-(Trifluoromethyl)piperidin-1-yl)benzene-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a piperidine ring substituted with a trifluoromethyl group and an aromatic amine moiety. Its molecular structure can be represented as follows:
Research indicates that compounds containing piperidine and trifluoromethyl groups often exhibit diverse biological activities, including:
- Inhibition of Enzymes : Compounds similar to 4-(4-(Trifluoromethyl)piperidin-1-yl)benzene-1,2-diamine have shown inhibitory effects on various enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases .
- Anticancer Properties : Some studies suggest that analogs can induce apoptosis in cancer cells, demonstrating potential as anticancer agents .
Biological Activity Summary
The following table summarizes the biological activities and findings related to 4-(4-(Trifluoromethyl)piperidin-1-yl)benzene-1,2-diamine and its analogs:
Case Studies
- Neuroprotective Effects : In a study evaluating the neuroprotective effects of trifluoromethyl-piperidine derivatives, it was found that certain modifications enhanced the binding affinity to MAO-B, leading to improved neuroprotective outcomes in models of Parkinson's disease .
- Anticancer Activity : A recent investigation into piperidine derivatives revealed that specific structural modifications resulted in enhanced cytotoxicity against FaDu hypopharyngeal tumor cells. The study highlighted the importance of structural complexity in improving biological interactions .
Research Findings
Recent literature emphasizes the importance of trifluoromethyl substitutions in enhancing the pharmacological profile of piperidine derivatives. For instance:
- Selectivity for MAO-B : Compounds with trifluoromethyl groups demonstrated higher selectivity for MAO-B over MAO-A, suggesting potential for treating neurodegenerative disorders with fewer side effects .
- Antioxidant Properties : Some derivatives have also shown antioxidant activity, which may contribute to their neuroprotective effects by mitigating oxidative stress in neuronal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
